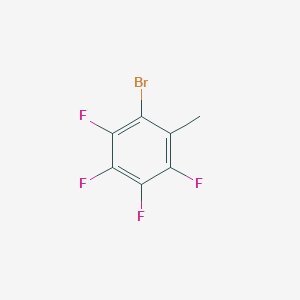

2-Bromo-3,4,5,6-tetrafluorotoluene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQFIPQOSFSBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590721 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16583-13-4 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Aromatic Compounds in Advanced Synthesis

Halogenated aromatic compounds are fundamental intermediates in the vast field of organic synthesis. numberanalytics.com The introduction of a halogen atom onto an aromatic ring provides a reactive handle for a multitude of chemical transformations. masterorganicchemistry.com This "activation" of the aromatic system allows for the construction of more complex molecular architectures through reactions such as cross-coupling, nucleophilic substitution, and metallation. numberanalytics.commasterorganicchemistry.com

These compounds are not merely synthetic curiosities; they are integral to the production of a wide array of commercially important products. In the pharmaceutical industry, halogenated aromatics serve as key precursors for various drugs, including antidepressants and antihistamines. numberanalytics.com Furthermore, they are employed in the synthesis of high-performance polymers and dyes, contributing to the development of advanced materials with tailored properties. numberanalytics.com The versatility of halogenated aromatic compounds ensures their continued and expanding role in both academic research and industrial applications. numberanalytics.com

The Distinctive Role of Fluorine in Modulating Molecular Reactivity and Selectivity

Fluorine, the most electronegative element, imparts unique and often desirable properties to organic molecules. tandfonline.comdegruyter.comlibretexts.org Its small size, comparable to that of a hydrogen atom, means that its introduction often results in minimal steric disruption while significantly altering the electronic nature of the molecule. tandfonline.com This high electronegativity creates a strong carbon-fluorine bond, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. tandfonline.com

Overview of 2 Bromo 3,4,5,6 Tetrafluorotoluene: an Academic Research Landscape

Direct Halogenation Strategies

Direct halogenation offers a straightforward route to introduce halogen substituents onto an aromatic ring. However, achieving regioselectivity, especially in polysubstituted systems, can be a significant challenge.

Electrophilic Aromatic Substitution for Regioselective Bromination

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. wikipedia.org In the case of bromination, a bromine source is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to generate a potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion, or sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org

The regiochemical outcome of electrophilic bromination is governed by the electronic and steric properties of the substituents already present on the aromatic ring. pressbooks.pub For a substrate like 1,2,4,5-tetrafluorobenzene, the fluorine atoms are deactivating yet ortho-, para-directing due to a combination of inductive electron withdrawal and resonance electron donation. libretexts.org However, the strong deactivating nature of four fluorine atoms makes direct bromination challenging.

In the synthesis of related brominated toluenes, the methyl group of toluene is an activating, ortho-, para-director. gmu.edu The bromination of toluene typically yields a mixture of ortho- and para-bromotoluene. gmu.edu For instance, the bromination of toluene with bromine in the presence of a Lewis acid catalyst can lead to a mixture of isomers, with the ratio depending on reaction conditions. gmu.edu

Table 1: Regioselectivity in the Bromination of Toluene

| Product | Isomer Distribution (o:m:p) |

|---|---|

| Bromotoluene | 2:2:1 (statistical) |

Note: Actual product ratios can vary based on reaction conditions.

Direct Electrophilic Fluorination Approaches Utilizing Specific Reagents

Direct electrophilic fluorination introduces a fluorine atom onto a nucleophilic carbon center using an electrophilic fluorine source. wikipedia.org While elemental fluorine (F2) can be used, its high reactivity and toxicity have led to the development of safer and more manageable N-F reagents. wikipedia.orgsigmaaldrich.com These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, feature a nitrogen-fluorine bond where the fluorine atom is rendered electrophilic by electron-withdrawing groups attached to the nitrogen. wikipedia.orgrsc.org

The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org The choice of fluorinating reagent and substrate can influence the reaction's efficiency and stereoselectivity. wikipedia.org For instance, hypervalent iodine compounds in the presence of hydrogen fluoride (B91410) have been employed for the "electrophilic" fluorination of 1,3-dicarbonyl compounds. nih.gov The reaction is believed to proceed through the in-situ formation of a (difluoroiodo)arene intermediate. nih.gov

The development of catalytic methods for electrophilic fluorination is an area of active research. nih.gov For example, a catalytic amount of an iodoarene can be used with an oxidizing agent and a fluoride source to achieve the fluorination of various substrates. nih.gov

Sequential Functionalization Approaches

Sequential functionalization provides a more controlled and often more versatile strategy for the synthesis of highly substituted aromatic compounds. This approach involves a series of reactions to introduce different functional groups in a stepwise manner.

Stepwise Halogenation via Diazonium Salt Intermediates

Diazonium salts are highly versatile intermediates in organic synthesis, readily prepared from the diazotization of primary aromatic amines with a source of nitrous acid. nih.gov These salts can be converted into a wide range of functional groups, including halogens, through Sandmeyer-type reactions. The use of isolated diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salts can lead to higher yields and purer products, particularly for sensitive substrates. researchgate.net

This methodology is particularly useful for introducing halogens at specific positions that may not be accessible through direct halogenation. The synthesis of triazenes from isolated diazonium salts by coupling with amines has also been reported. researchgate.net Flow chemistry techniques are increasingly being employed for the safe and efficient generation and in-situ consumption of diazonium intermediates. nih.gov

Leveraging Steric and Electronic Directing Effects in Multi-Step Halogenation

The strategic use of steric and electronic directing effects is crucial in multi-step halogenation sequences. The order in which substituents are introduced can dramatically influence the final product's regiochemistry. For example, the presence of bulky groups can hinder reaction at adjacent positions, favoring substitution at more accessible sites. pressbooks.pub

The electronic nature of substituents also plays a critical role. Electron-donating groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. wikipedia.org The interplay between these effects can be complex, especially in polysubstituted rings. For instance, in some cases, the steric hindrance of a bulky substituent can override the electronic directing effect, leading to a higher proportion of the para-substituted product. pressbooks.pub The fluorination of acenes, for example, alters the electronic properties of the molecule due to the high electronegativity of fluorine, which can influence subsequent reactions. nih.gov

Adaptation of Methodologies from Amino-Nitrotoluene Derivatives

Methodologies developed for the synthesis of halogenated compounds from amino-nitrotoluene derivatives can be adapted for the preparation of other polyhalogenated toluenes. For instance, the chlorination of 4-nitrotoluene (B166481) can be controlled to produce 2-chloro-4-nitrotoluene, which can then be reduced to 3-chloro-4-toluidine. google.com This amino group can then be converted to a diazonium salt and subsequently replaced with another halogen via a Sandmeyer reaction.

Similarly, the synthesis of 2-amino-5-nitrotoluene can be achieved by reacting 2-chloro-5-nitrotoluene (B86962) with aqueous ammonia. google.com The resulting amino-nitrotoluene can serve as a precursor for further functionalization. The conversion of a nitro group to an amino group, followed by diazotization and halogenation, is a common and powerful strategy in the synthesis of complex aromatic compounds.

Advanced Synthetic Techniques and Precursors

The synthesis of polyhalogenated aromatic compounds, such as this compound, often requires specialized techniques to achieve desired regioselectivity and efficiency. Advanced methodologies, including organometallic routes, microwave-assisted reactions, and strategic bromination of functionalized precursors, are pivotal in accessing these complex molecular architectures. These techniques offer improvements in reaction control, yield, and environmental impact over more traditional synthetic approaches.

Organometallic Interconversions: Metal-Halogen Exchange Routes for Polyfluoroaryl Compounds

Metal-halogen exchange is a fundamental and powerful transformation in organometallic chemistry for the preparation of organometallic reagents, particularly organolithium compounds. wikipedia.org This reaction involves the exchange of a halogen atom in an organic halide with a metal from an organometallic reagent. wikipedia.org The process is an equilibrium that favors the formation of the more stable organometallic species, which is typically the one where the organic anion's negative charge is better stabilized. stackexchange.com

The general form of a lithium-halogen exchange reaction is: R−Li + R′−X → R−X + R′−Li wikipedia.org

This method is especially useful for creating aryl- and vinyllithium (B1195746) reagents that are not easily accessible through other means. wikipedia.org The rate of exchange is kinetically controlled and generally follows the trend I > Br > Cl, while aryl fluorides are typically unreactive. wikipedia.orgprinceton.edu The stability of the resulting carbanion intermediate is a primary influencing factor, with sp2-hybridized carbanions (like those in aryllithiums) being more stable than sp3-hybridized ones. wikipedia.org

In the context of polyfluoroaryl compounds, metal-halogen exchange provides a key route to functionalized derivatives. The high electronegativity of fluorine atoms can influence the stability of the resulting aryllithium intermediate. For instance, decafluorobenzil has been synthesized through the reaction of the corresponding aryl-lithium with dimethyl oxalate. rsc.org The presence of chelating groups, such as alkoxy groups, can accelerate the rate of lithium-halogen exchange. wikipedia.org While early research laid the groundwork in the late 1930s, the method has been refined and is now a staple for generating previously inaccessible organometallic compounds. stackexchange.com However, potential side reactions like Wurtz-type coupling can occur, especially with allylic or benzylic halides. stackexchange.com

Table 1: Comparison of Halogens in Lithium-Halogen Exchange

| Halogen (X) | Relative Rate of Exchange | Reactivity Notes |

|---|---|---|

| Iodine (I) | Fastest | Most reactive, exchange occurs readily. wikipedia.org |

| Bromine (Br) | Intermediate | Commonly used for preparing aryl and vinyllithiums. wikipedia.org |

| Chlorine (Cl) | Slowest | Less reactive than I or Br. wikipedia.org |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has become a significant technique in organic chemistry for improving reaction efficiency in an energy-efficient and environmentally friendly manner. benthamdirect.com Unlike conventional heating which relies on slow heat transfer and can create thermal gradients, microwave irradiation uses electromagnetic waves to heat the reaction mixture more homogeneously. mdpi.com This direct energy transfer into the reaction vessel leads to numerous advantages, including significantly reduced reaction times, higher product yields, and fewer side reactions. benthamdirect.com

The application of microwave heating is particularly beneficial for reactions involving polar functionalities, as the microwaves can directly interact with and influence the polarity of the medium and transition states. mdpi.com This has been successfully applied to a wide range of reactions, including the synthesis of fluorinated heterocycles and transition-metal-catalyzed transformations. benthamdirect.comnih.gov For example, microwave heating has been used to accelerate fluorous Stille reactions and in the preparation of fluorous catalysts. nih.gov

A notable application is the preparation of trifluoroacetaldehyde (B10831) from its ethylhemiacetal precursor using microwave irradiation, a process that is efficient, rapid, and convenient. nih.gov The integration of microwave heating with other technologies, like fluorous purification, has created powerful systems for high-speed solution-phase synthesis, addressing both reaction and separation challenges simultaneously. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating (volumetric) mdpi.com |

| Reaction Time | Often hours to days | Minutes to hours benthamdirect.com |

| Energy Efficiency | Lower, requires pre-heating and sustained energy input | Higher, rapid and targeted energy input mdpi.com |

| Temperature Control | Slower response, potential for hotspots | Precise and rapid temperature control benthamdirect.com |

| Product Yield | Variable, can be lower due to side reactions | Often higher due to reduced side reactions benthamdirect.com |

Bromination of Precursor Phenethyl Alcohol Derivatives

The bromination of alcohols is a fundamental conversion in organic synthesis, and various methods exist to transform phenethyl alcohol derivatives into their corresponding bromides. These bromo-derivatives serve as versatile precursors for subsequent reactions.

One common method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). tcichemicals.comcommonorganicchemistry.com This reaction proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the carbon bearing the hydroxyl group. commonorganicchemistry.com A typical procedure involves reacting 2-phenethyl alcohol with CBr₄ and PPh₃ in a solvent like dichloromethane (B109758) at room temperature, which can afford the (2-bromoethyl)benzene (B7723623) product in high yield. tcichemicals.com

Another widely used reagent is phosphorus tribromide (PBr₃), which is perhaps the most common choice for converting primary and secondary alcohols to bromides, also proceeding through an SN2 pathway with inversion of configuration. commonorganicchemistry.com Thionyl bromide (SOBr₂) is another option, though it is more reactive and less frequently used than its chloride counterpart. commonorganicchemistry.com

Recent research has also explored novel protocols, such as using N-bromosuccinimide (NBS) in the presence of a thiourea (B124793) additive. nih.gov This method allows for the direct bromination of β-aryl alcohols under very mild conditions. Interestingly, studies on the diastereospecific bromination of certain 3-phenyl-2-butanols using this protocol revealed a surprising outcome: a single diastereomeric product was formed with full retention of configuration, proceeding through a proposed 1,2-aryl migration mechanism. nih.gov This contrasts with the expected inversion of stereochemistry seen in classic Appel or PBr₃ reactions. nih.gov

Table 3: Common Reagents for Bromination of Alcohols

| Reagent(s) | Mechanism | Stereochemical Outcome | Notes |

|---|---|---|---|

| PBr₃ (Phosphorus tribromide) | SN2 | Inversion | A very common and effective reagent for primary/secondary alcohols. commonorganicchemistry.com |

| PPh₃ / CBr₄ (Appel Reaction) | SN2 | Inversion | Mild conditions, works well for primary/secondary alcohols. tcichemicals.comcommonorganicchemistry.com |

| HBr (Hydrobromic acid) | SN1 or SN2 | Racemization/Inversion | Outcome depends on substrate structure and conditions. |

Aromatic Substitution Pathways

The electron-withdrawing nature of the four fluorine atoms significantly influences the electron density of the benzene ring, making it highly electron-deficient. This electronic characteristic is a primary determinant of its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of a benzene ring. However, in the case of this compound, the benzene ring is severely deactivated by the strong inductive and resonance electron-withdrawing effects of the four fluorine atoms. The methyl group is an activating group, but its influence is insufficient to counteract the powerful deactivating effect of the polyfluoro substitution. Consequently, electrophilic attack on the tetrafluorinated ring is highly disfavored and requires harsh reaction conditions, often leading to low yields and a lack of selectivity. For comparison, in related polyfluorinated compounds like 2,3,4,5,6-pentafluorobiphenyl, electrophilic reactions such as bromination and nitration occur exclusively on the non-fluorinated phenyl ring, highlighting the extreme deactivation of the C₆F₅ moiety.

Nucleophilic Aromatic Substitution Driven by Electron-Withdrawing Groups

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The rate of this reaction is accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.

For polyhalogenated aromatic compounds, the typical leaving group ability in SₙAr reactions follows the order F > Cl > Br > I. This is contrary to the trend in Sₙ2 reactions and is attributed to the mechanism's rate-determining step: the attack of the nucleophile on the carbon atom. The high electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it the most favorable site for nucleophilic attack. Therefore, in a reaction with a nucleophile, this compound will preferentially undergo substitution of a fluorine atom rather than the bromine atom. The substitution typically occurs at the para-position (C-5) relative to the methyl group due to a combination of electronic and steric factors.

Cation-Radical-Accelerated Nucleophilic Aromatic Substitution in Fluoroarenes

A more contemporary approach to the functionalization of fluoroarenes is through cation-radical-accelerated nucleophilic aromatic substitution (CRA-SₙAr). This method often employs organic photoredox catalysis to facilitate the substitution on fluoroarenes that are not sufficiently activated for traditional SₙAr reactions. The process is initiated by the single-electron oxidation of the fluoroarene to form a highly electrophilic aryl radical cation. This intermediate is then readily attacked by a variety of nucleophiles, including azoles, amines, and carboxylic acids. beilstein-journals.orgwikipedia.orgnih.gov This catalytic method operates under mild conditions and expands the scope of nucleophilic defluorination to include electron-neutral and even electron-rich fluoroarenes. beilstein-journals.orgwikipedia.orgnih.gov While specific studies on this compound using this method are not widely documented, the general principles suggest it would be a viable substrate for such transformations.

Cross-Coupling Transformations

The presence of the carbon-bromine bond in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, selectively targeting the C-Br bond while leaving the C-F bonds intact.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for creating a new carbon-carbon bond by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, the reaction occurs selectively at the C-Br bond, allowing for the synthesis of various 2-aryl-3,4,5,6-tetrafluorotoluene derivatives.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 85 |

| Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 100 | 92 |

| 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 88 |

Heck Coupling Reactions

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. nih.gov This reaction provides a powerful tool for the vinylation of aryl halides. In the case of this compound, the C-Br bond is again the reactive site for this transformation, leading to the formation of stilbene-like structures.

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 78 |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 85 |

| 4-Vinylpyridine | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 72 |

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

The field of transition metal-catalyzed cross-coupling reactions has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. thermofisher.com While the Suzuki-Miyaura coupling is widely utilized, the reactivity of specific substrates like this compound in a broader range of transition metal-catalyzed reactions remains an area of active investigation.

Recent advancements have explored the use of multimetallic catalysis, where the synergistic cooperation of two distinct metal catalysts can achieve transformations that are difficult with a single metal. nih.gov For instance, a combination of nickel and palladium catalysts has been shown to facilitate the cross-Ullman reaction between aryl bromides and aryl triflates. nih.gov This dual-catalyst system operates through orthogonal reactivity, where one catalyst preferentially activates the aryl bromide and the other activates the aryl triflate, leading to a selective cross-coupling product. nih.gov The application of such multimetallic systems to highly fluorinated aryl bromides like this compound could offer novel pathways for the synthesis of complex polyfluorinated biaryls.

Furthermore, photocatalyzed, transition-metal-free cross-coupling reactions of tetraorganoborates have emerged as a powerful method for forming C-C bonds under mild conditions. nih.gov This approach utilizes an acridinium (B8443388) photocatalyst to mediate the coupling of aryl, heteroaryl, and alkenyl groups. nih.gov Investigating the compatibility of this compound or its derivatives in these photocatalytic systems could provide a more sustainable and efficient route to novel fluorinated compounds. The development of such methods is crucial for expanding the synthetic utility of polyfluorinated building blocks in various applications, from materials science to pharmaceuticals.

Carbon-Halogen Bond Transformations

The carbon-bromine bond in this compound is a key functional group that allows for a variety of subsequent chemical transformations. Nucleophilic substitution reactions at this benzylic-like position are fundamental in organic synthesis. A novel method for nucleophilic fluorine substitution of alkyl bromides using triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) has been developed, demonstrating broad substrate scope and good functional group compatibility under mild conditions. nih.gov This method has proven effective for the synthesis of various alkyl fluorides, including tertiary alkyl fluorides. nih.gov

The reactivity of the C-Br bond is influenced by the stability of the potential carbocation intermediate. For instance, the hydrolysis of benzyl (B1604629) halides in aqueous potassium hydroxide (B78521) often proceeds through a carbocation mechanism. pw.live The presence of electron-withdrawing fluorine atoms on the aromatic ring of this compound would be expected to destabilize a carbocation at the benzylic position, potentially hindering SN1-type reactions. Conversely, the inductive effect of the fluorine atoms could make the carbon atom of the C-Br bond more electrophilic, potentially favoring SN2-type reactions.

Stereochemical studies of nucleophilic substitution reactions at α-bromo esters have provided insights into the reaction mechanisms. For example, the reaction of racemic α-bromo phenylacetate (B1230308) afforded the corresponding product without stereoselectivity, suggesting a process that may involve a planar intermediate or rapid racemization. nih.gov The specific stereochemical outcomes of substitution reactions involving the chiral center that could be generated from this compound would depend on the reaction conditions and the nature of the nucleophile.

Hypervalent iodine reagents have emerged as powerful and often milder alternatives to traditional fluorinating agents for the introduction of fluorine into organic molecules. researchgate.netarkat-usa.org These reagents can be categorized into two main types: those that already contain a fluorine atom, such as 1-fluoro-3,3-dimethyl-1,2-benziodoxole, and those that are used in conjunction with a fluoride source like hydrogen fluoride-pyridine (HF·Py) or triethylamine tris(hydrogen fluoride) (Et3N–3HF) to generate a reactive fluoroiodine(III) species in situ. arkat-usa.org The latter approach often utilizes precursors like phenyliodine(III) diacetate (PIDA) or [bis(trifluoroacetoxyiodo)]benzene (PIFA). arkat-usa.org

A significant development in this area is the synthesis of air- and moisture-stable fluoroiodanes, which can be prepared on a gram scale through nucleophilic fluorination of a hydroxyiodane with TREAT-HF. researchgate.net These reagents have been successfully employed as electrophilic fluorinating agents for the monofluorination of 1,3-ketoesters and the difluorination of 1,3-diketones in good isolated yields. researchgate.net The stability and ease of handling of these reagents offer considerable advantages over more traditional and often hazardous fluorinating agents. beilstein-journals.org

The mechanism of these fluorination reactions can be complex and is the subject of ongoing investigation. For some reactions, a single-electron transfer (SET) pathway has been proposed. arkat-usa.org For example, in the oxidative fluorination of primary alkylsilanes, it is suggested that a carbon radical intermediate is formed through SET from an organopentafluorosilicate to a PhIF2 species. arkat-usa.org Density functional theory (DFT) calculations have also been employed to understand the mechanistic details of oxidative fluorination reactions mediated by hypervalent iodosoarenes, revealing that the activation of the hypervalent iodine reagent by Lewis acids can be crucial for the reaction to proceed. researchgate.net

Table 1: Examples of Hypervalent Iodine Reagents Used in Fluorination Reactions

| Reagent Type | Specific Example | Application |

|---|---|---|

| Fluorine-containing | 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | Electrophilic fluorination of various substrates. arkat-usa.org |

| Fluorine-containing | 4-(Difluoroiodo)toluene | Used in fluorination reactions, often generated in situ. arkat-usa.orgnih.gov |

| In situ generated | Phenyliodine(III) diacetate (PIDA) + HF·Py | Formation of a reactive fluoroiodine(III) species for fluorination. arkat-usa.org |

| In situ generated | [Bis(trifluoroacetoxyiodo)]benzene (PIFA) + HF·Py | Formation of a reactive fluoroiodine(III) species for fluorination. arkat-usa.org |

Research on water-soluble platinum complexes containing a borane-bridged diphosphoramidite ligand has provided valuable insights into the hydrolytic stability of B-F bonds. nih.gov In one study, it was found that the B-F bond in a mononuclear platinum complex underwent hydrolysis rapidly when dissolved in water or saline at neutral pH. However, the stability was significantly enhanced at a lower pH (≤ 2), where the bond persisted for hours. nih.gov This pH-dependent stability is a crucial consideration for the design of fluorinated molecules intended for biological systems.

In contrast, a dinuclear platinum complex exhibited much greater hydrolytic stability, with the B-F bond persisting for days when dissolved in water. nih.gov This enhanced stability was attributed to the slow, sacrificial release of fluoride from the BF4- counter-anion, which likely shifts the equilibrium away from hydrolysis. nih.gov These findings highlight that the local chemical environment and the presence of other coordinating species can have a profound impact on the hydrolytic stability of a fluorine-containing functional group. While these studies focus on B-F bonds, the principles of managing hydrolytic stability through structural modification and control of the chemical environment are broadly applicable to other classes of fluorinated compounds.

Elucidation of Reaction Mechanisms

Carbocations are highly reactive intermediates that play a central role in many organic reactions, including certain types of halogenation reactions. libretexts.org A carbocation possesses a carbon atom with an empty p orbital and a positive charge. libretexts.org The stability of carbocations generally increases with the number of alkyl substituents on the positively charged carbon (tertiary > secondary > primary), due to inductive and hyperconjugation effects. jeeadv.ac.in However, electron-withdrawing groups, such as the fluorine atoms in a tetrafluorotoluene ring, are known to destabilize adjacent carbocations. libretexts.org

A key characteristic of carbocations is their propensity to undergo rearrangement reactions to form more stable structures. libretexts.org These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, can occur with very high rate constants. libretexts.org The potential for such rearrangements must be considered when designing synthetic routes that may involve carbocationic intermediates. For instance, in the context of halogenating a side chain on the this compound ring, if a carbocation were to form on the methyl group, its high instability would likely lead to immediate reaction or rearrangement, complicating the desired transformation.

The formation and stability of carbocations are also central to SN1 reactions. pw.live For example, the hydrolysis of C6H5CHClC6H5 proceeds more readily than that of C6H5CH2Cl because the former proceeds through a more stable secondary carbocation. pw.live In the case of this compound, direct formation of a carbocation at the bromine-bearing carbon is unlikely under typical halogenation conditions that proceed via electrophilic aromatic substitution. Instead, halogenation of the aromatic ring would proceed through a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). The directing effects of the existing substituents (bromine and the four fluorine atoms) would determine the position of further halogenation. The methyl group is activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects would dictate the regioselectivity of any further halogenation of the aromatic ring.

Lack of Specific Research Data on this compound Prevents In-Depth Analysis

Despite a thorough search of available scientific literature, no specific research findings concerning the application of deuterium (B1214612) labeling for mechanistic pathway verification or detailed mechanistic insights into enzyme-mediated transformations of the chemical compound this compound could be located. As a result, the requested article focusing on these specific aspects of its reactivity and mechanistic investigations cannot be generated at this time.

The inquiry centered on two highly specific areas of chemical research:

Mechanistic Insights into Enzyme-Mediated Transformations of Fluorinated Compounds:This section required information on how enzymes interact with and modify this compound, detailing the biochemical pathways and the role of the enzyme's active site in the transformation.

The absence of published research, patents, or academic papers directly investigating these aspects of this compound makes it impossible to provide a scientifically accurate and informative article that adheres to the requested outline. General information on the reactivity of similar fluorinated compounds or the principles of deuterium labeling and enzyme catalysis exists, but there is no specific data for the subject compound.

Further research by the broader scientific community would be necessary to produce the detailed findings required to construct the specified article.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 3,4,5,6 Tetrafluorotoluene

Spectroscopic Analysis Techniques

A complete characterization of 2-Bromo-3,4,5,6-tetrafluorotoluene would necessitate a suite of spectroscopic methods to probe its molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.

¹H NMR: The proton NMR spectrum would be expected to show a signal for the methyl (CH₃) group. The chemical shift and any potential coupling to the adjacent fluorine atoms would provide valuable information about the electronic environment of the methyl group.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the seven carbon atoms in the molecule (one for the methyl group and six for the aromatic ring). The chemical shifts would be significantly influenced by the attached halogens, and the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) would be instrumental in assigning the signals to the correct carbon atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be particularly informative. It would show distinct signals for each of the four fluorine atoms, unless symmetry leads to equivalence. The chemical shifts and the fluorine-fluorine coupling constants would provide unambiguous evidence for their relative positions on the aromatic ring.

Table 1: Hypothetical NMR Data for this compound (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (CH₃) | 2.0 - 2.5 | Singlet or multiplet due to F coupling |

| ¹³C (Aromatic) | 100 - 150 | Multiplets due to C-F coupling |

| ¹³C (CH₃) | 15 - 25 | Quartet (if coupled to H) |

Vibrational Spectroscopy (IR, FTIR, ATR-IR) for Molecular Structure and Bonding

Infrared (IR) spectroscopy, often in the form of Fourier-transform infrared (FTIR) spectroscopy using an attenuated total reflectance (ATR) accessory, probes the vibrational modes of a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the methyl group.

C-F stretching vibrations, which typically appear as strong bands in the fingerprint region (around 1000-1400 cm⁻¹).

C-Br stretching vibration, which would be found at lower wavenumbers.

C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. It would provide the molecular weight of this compound from the molecular ion peak. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of bromine, fluorine, and methyl radicals. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern for bromine-containing fragments.

Electronic Absorption Spectroscopy for Photophysical Behavior and Electronic Transitions

Electronic absorption spectroscopy, typically using UV-Vis spectrophotometry, provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorption bands corresponding to π-π* transitions of the aromatic system. The position and intensity of these bands would be influenced by the bromo and fluoro substituents.

Theoretical and Computational Chemistry

In the absence of experimental data, computational methods can provide valuable insights into the properties of a molecule.

Density Functional Theory (DFT) for Molecular Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. researchgate.net A DFT calculation for this compound would typically involve:

Geometry Optimization: To determine the most stable three-dimensional arrangement of the atoms and to calculate bond lengths and angles.

Frequency Analysis: To predict the vibrational frequencies, which can be compared with experimental IR and Raman spectra for validation of the calculated structure.

Electronic Property Calculation: To determine properties such as the dipole moment, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, which provide insights into the molecule's reactivity and intermolecular interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Modeling of Reactivity and Ligand Recognition

Computational modeling serves as a powerful tool for elucidating the electronic structure and predicting the chemical reactivity of this compound. Methods like Density Functional Theory (DFT) are instrumental in understanding how the interplay of the bromine and fluorine substituents modulates the electron distribution within the aromatic ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. nih.govresearchgate.net

Detailed computational analyses, including the generation of Molecular Electrostatic Potential (MEP) maps, provide a visual representation of the molecule's electronic landscape. researchgate.net These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For fluorinated aromatic compounds, the strong electron-withdrawing nature of fluorine atoms significantly impacts the electron density on the benzene (B151609) ring. researchgate.net DFT calculations can establish the electronic density and electrostatic potential on the molecular surface, offering insights into potential reaction mechanisms. nih.govresearchgate.net

The principles of ligand recognition are fundamentally governed by non-covalent interactions, which can be effectively modeled using computational techniques. The MEP is crucial for predicting how this compound would interact with biological receptors or other molecules. Regions of strong positive or negative electrostatic potential can indicate potential hydrogen bonding sites or areas for electrostatic interactions, which are central to the initial stages of ligand binding. By calculating the interaction energies between the molecule and a potential ligand or receptor active site, computational models can predict binding affinities and preferred orientations.

| Computational Method | Application in Reactivity/Recognition | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and interaction energies. researchgate.net | Provides details on electron distribution, orbital energies (HOMO/LUMO), and activation barriers for reactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution and prediction of sites for non-covalent interactions. researchgate.net | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of intermolecular interactions. researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Simulating molecular behavior in complex environments, such as in solution, to understand dynamic interactions. xmu.edu.cn | Offers a dynamic picture of ligand interactions and solvation effects on reactivity. xmu.edu.cn |

Theoretical Studies on Conformational Dependence and Substituent Effects in Fluorotoluene Derivatives

The conformational preferences of fluorotoluene derivatives are heavily influenced by the stereoelectronic effects of the fluorine substituents. nih.gov Theoretical studies, often combining computational modeling with experimental data from techniques like NMR spectroscopy, are essential for understanding the three-dimensional structure of molecules like this compound. The substituents on the aromatic ring—a bromine atom and four fluorine atoms—create a unique electronic and steric environment that dictates the molecule's preferred conformation.

Computational analyses, particularly DFT, can predict the stable conformers of substituted toluenes by calculating the potential energy surface associated with the rotation of the methyl group. These calculations can reveal the energy barriers between different rotational isomers (rotamers). For this compound, the steric hindrance caused by the adjacent bromine and fluorine atoms, along with electrostatic repulsions between the C-H bonds of the methyl group and the C-F and C-Br bonds, will be the primary determinants of the lowest-energy conformation. Studies on related 2-substituted fluorobenzaldehydes and acetophenones have shown that planar conformations are often favored, with the relative stability of cis and trans conformers depending on solvent polarity and the nature of the substituent. scilit.combeilstein-journals.org

| Substituent/Interaction | Predicted Effect on this compound | Basis of Prediction |

|---|---|---|

| Fluorine Inductive Effect | Strong electron withdrawal from the aromatic ring, influencing acidity and electrophilicity. | High electronegativity of fluorine atoms reduces electron density on adjacent carbons. researchgate.net |

| Fluorine/Bromine Steric Hindrance | Creates a significant energy barrier to the rotation of the methyl group, favoring specific rotamers. | Repulsive interactions between the methyl protons and the large ortho substituents (Br and F). |

| Dipole-Dipole Interactions | Influences conformational preference, particularly the orientation of the C-Br and C-F bonds relative to each other. | The ionic nature of the C-F bond creates a large dipole moment, affecting intramolecular stability. nih.gov |

| Hyperconjugation | Potential stabilizing interactions between the methyl C-H σ-orbitals and the aromatic π-system or C-F σ-orbitals. | Observed in other α-fluoro motifs, affecting conformational control. nih.gov |

Computational Analysis of Redox Potentials in Fluoroarenes

The redox potential of a molecule is a fundamental property that quantifies its ability to accept or donate electrons. Computational chemistry provides robust methods for accurately predicting the redox potentials of organic molecules, including complex fluoroarenes like this compound. mdpi.comcanterbury.ac.nz These calculations are vital for applications in materials science, such as designing molecules for organic electronics or redox flow batteries. canterbury.ac.nz

The standard computational approach involves calculating the free energy change (ΔG) for the reduction or oxidation process in a solvent. mdpi.com This is typically achieved using a thermodynamic cycle, where the energies of the neutral and ionized species are calculated in both the gas phase and in solution using a continuum solvation model (like the Polarizable Continuum Model, PCM). mdpi.comcanterbury.ac.nz DFT, particularly with hybrid functionals like B3LYP, combined with a sufficiently large basis set, has proven effective for these calculations. canterbury.ac.nz

For high accuracy, it is often necessary to benchmark computational results against experimental data or to calculate relative redox potentials against a known reference compound, such as ferrocene. canterbury.ac.nzyoutube.com While these methods can be highly accurate, they are also computationally expensive, especially when using high levels of theory or simulating complex environments with explicit solvent molecules via ab initio molecular dynamics (AIMD). xmu.edu.cnnih.gov To address this, recent advancements include the development of automated workflows and the use of machine learning potentials (MLPs). nih.gov MLPs can be trained on data from accurate quantum mechanical calculations to perform molecular dynamics simulations with ab initio accuracy but at a fraction of the computational cost, enabling the efficient calculation of thermodynamic properties like redox potentials. xmu.edu.cnnih.gov

| Computational Technique | Role in Redox Potential Prediction | Typical Accuracy/Challenge |

|---|---|---|

| DFT with Continuum Solvation (e.g., B3LYP/PCM) | Calculates the free energy difference between oxidized and reduced states in solution. mdpi.comcanterbury.ac.nz | Can achieve good accuracy (within 0.15-0.4 V of experimental values), but can be class-dependent. canterbury.ac.nz |

| Thermodynamic Cycles | A theoretical framework to dissect the redox process into manageable computational steps (solvation, ionization). mdpi.com | A standard and essential method for calculating redox potentials in solution. mdpi.com |

| Ab Initio Molecular Dynamics (AIMD) | Explicitly simulates solvent effects and molecular dynamics for highly accurate free energy calculations. xmu.edu.cn | High accuracy but impeded by very high computational costs, limiting system size and simulation time. xmu.edu.cnnih.gov |

| Machine Learning Potentials (MLP) | Accelerates molecular dynamics simulations to compute free energies with ab initio accuracy at lower cost. nih.gov | Improves statistical sampling and convergence, overcoming the limitations of AIMD. nih.gov |

Academic Applications and Research Directions of 2 Bromo 3,4,5,6 Tetrafluorotoluene Derivatives

Building Blocks in Complex Molecule Synthesis

The strategic placement of a bromine atom on the tetrafluorinated toluene (B28343) core allows for a variety of chemical transformations, most notably cross-coupling reactions. This reactivity is fundamental to its application as a scaffold for constructing more elaborate molecular architectures.

Synthesis of Novel Fluorinated Organic Compounds

2-Bromo-3,4,5,6-tetrafluorotoluene is a key intermediate in the synthesis of a range of novel fluorinated organic compounds. The carbon-bromine bond is amenable to cleavage and subsequent bond formation with a wide array of coupling partners. For instance, in Suzuki-Miyaura coupling reactions, the bromine atom can be substituted with various aryl or heteroaryl groups through the use of a palladium catalyst and a boronic acid derivative. Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, opening pathways to linear, rigid structures often sought in materials science and medicinal chemistry. The electron-withdrawing nature of the four fluorine atoms significantly influences the reactivity of the aromatic ring, often facilitating these coupling reactions under milder conditions than their non-fluorinated counterparts.

Development of Bioactive Compounds and Molecular Probes

The incorporation of a tetrafluorotoluene moiety into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes are highly desirable in the design of new therapeutic agents and molecular probes. Researchers utilize this compound as a starting material to synthesize derivatives that can be evaluated for their biological activity. The fluorinated motif can enhance membrane permeability and resist metabolic degradation, potentially leading to more potent and durable bioactive compounds.

Design and Synthesis of Advanced Molecular Probes

The development of sophisticated molecular probes for studying biological systems is a rapidly advancing field. The unique properties of fluorinated compounds make them attractive components in the design of these tools.

Conjugation with Bioorthogonal Tags via Click Chemistry for Target Engagement Studies

While direct examples involving this compound are not prevalent in the literature, its derivatives can be readily functionalized for use in bioorthogonal chemistry. "Click chemistry," a set of biocompatible reactions that are rapid and high-yielding, is often employed to attach probes to biomolecules. cookechem.com A common strategy involves modifying the bromo-functionalized toluene with a strained alkyne or alkene, which can then undergo a catalyst-free cycloaddition with a tetrazine- or azide-tagged biomolecule. cookechem.comchemicalbook.com This allows for the precise labeling of proteins or other cellular components to study their function and interactions in a biological context. chemicalbook.comchemicalbook.com The high efficiency and selectivity of these reactions are crucial for successful target engagement studies in complex biological milieu. cookechem.com

Development of Radiolabeled Analogs for Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiolabeled molecules. The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423), into a bioactive molecule allows for its visualization and quantification within a living organism. While specific examples of radiolabeling this compound are not detailed, the general strategies for synthesizing radiolabeled probes are well-established. For instance, a common precursor for introducing fluorine-18 is [¹⁸F]fluoride, which can be used in nucleophilic substitution reactions. A derivative of this compound could be synthesized with a suitable leaving group to facilitate the introduction of fluorine-18, thereby creating a novel PET tracer for imaging research.

Exploration in Catalysis and Material Science

The unique electronic and structural features of polyfluorinated aromatic compounds suggest potential applications in catalysis and the development of advanced materials. The strong electron-withdrawing effect of the fluorine atoms can influence the properties of catalysts or the performance of materials. For instance, ligands derived from this compound could be used to modulate the activity and selectivity of transition metal catalysts. In material science, the incorporation of this fluorinated moiety into polymers or liquid crystals can enhance thermal stability, chemical resistance, and introduce unique optical or electronic properties.

Potential Application as a Catalyst in C-C and C-N Coupling Reactions

No specific studies detailing the use of this compound or its derivatives as catalysts in C-C and C-N coupling reactions were identified in the available scientific literature. Research in this area typically focuses on palladium, nickel, or copper catalysts with various phosphine (B1218219) or N-heterocyclic carbene ligands, but specific applications involving this fluorinated toluene derivative are not documented.

Bio-Organic and Enzyme-Related Studies

Comprehensive searches did not yield any specific research into the bio-organic or enzyme-related interactions of this compound. The following subsections detail the lack of specific findings.

Research into Microbial Recognition and Enzyme Induction by Fluorinated Compounds

No studies were found that specifically investigate the microbial recognition or enzyme induction mechanisms related to this compound. General research confirms that microbes can recognize and metabolize a wide array of halogenated aromatics, often involving the induction of specific enzymatic pathways. researchgate.net However, the substrate specificity of these pathways means that findings cannot be extrapolated to a specific, unstudied compound. The process for a microbe to degrade a polyfluorinated compound is complex, requiring transport into the cell, an enzyme capable of C-F bond cleavage, and mechanisms to handle fluoride (B91410) toxicity. nih.gov

Studies on Enzyme-Mediated Defluorination Processes

There is no documented research on the enzyme-mediated defluorination of this compound. While enzymatic dehalogenation is a known biological process for many organohalogens, the high strength of the carbon-fluorine bond makes defluorination particularly challenging for enzymes. nih.govnih.govacs.org Studies on microbial degradation of brominated compounds often show that initial attack is facilitated by monooxygenase enzymes, but these have not been tested on the target compound. mdpi.comnih.gov

Exploration of Modulatory Effects of Fluorinated Derivatives on Biological Systems

No literature is available that explores the specific modulatory effects of this compound derivatives on biological systems. The biological impact of fluorinated compounds is highly structure-dependent and cannot be predicted without specific experimental data.

Future Perspectives in 2 Bromo 3,4,5,6 Tetrafluorotoluene Research

Emerging Synthetic Methodologies for Polyfluorinated Aromatics

The synthesis of polyfluorinated aromatic compounds has historically been challenging, often requiring harsh conditions and specialized reagents. numberanalytics.com However, the field is witnessing a surge in the development of novel and more efficient synthetic methods.

Recent advancements have been spurred by the creation of new fluorinating agents, both electrophilic and nucleophilic, which offer improved reactivity and selectivity. numberanalytics.com Transition metal-catalyzed fluorination has also emerged as a powerful tool, enabling the efficient and often highly regioselective introduction of fluorine into aromatic rings. numberanalytics.com Classical methods like the Balz-Schiemann reaction, which involves the thermal decomposition of aryl diazonium tetrafluoroborates, continue to be relevant, though newer techniques are addressing the limitations of these established procedures. numberanalytics.com

One of the significant challenges in this area is controlling regioselectivity, especially in complex aromatic systems. numberanalytics.com The high reactivity of some fluorination reactions can also lead to undesired side reactions and byproducts. numberanalytics.com Furthermore, the availability and cost of specialized fluorinating agents can be a barrier to their widespread use. numberanalytics.com

Looking ahead, research is focused on overcoming these hurdles. The development of more selective and robust catalysts is a key objective. Methodologies that allow for the late-stage fluorination of complex molecules are also highly sought after, as this would streamline the synthesis of novel fluorinated compounds. The exploration of cycloaddition reactions, such as those involving hexafluorobut-2-yne with furans, presents a promising avenue for the high-yield synthesis of compounds containing trifluoromethyl groups. dur.ac.uk

| Synthetic Method | Description | Advantages | Challenges |

| Electrophilic Fluorination | Direct fluorination using agents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.com | Direct introduction of fluorine. | Regioselectivity can be difficult to control. numberanalytics.com |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group with a fluorine nucleophile. numberanalytics.com | Effective for activated aromatic systems. | Requires a suitable leaving group and often harsh conditions. |

| Transition Metal-Catalyzed Fluorination | Use of transition metals to facilitate fluorination. numberanalytics.com | High efficiency and regioselectivity. numberanalytics.com | Catalyst cost and sensitivity can be a concern. |

| Balz-Schiemann Reaction | Thermal decomposition of aryl diazonium tetrafluoroborates. numberanalytics.com | A classic and well-established method. numberanalytics.com | Can have limited substrate scope and require harsh conditions. |

| Mechanochemical Synthesis | Grinding solid-state reactants to induce chemical reactions. ox.ac.ukborntoengineer.com | Bypasses hazardous reagents like HF, energy-efficient. ox.ac.ukborntoengineer.com | Scale-up and reaction monitoring can be challenging. |

In-Depth Mechanistic Insights into Halogenation and Cross-Coupling Reactions

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of polyfluorinated aromatics is crucial for the development of more efficient and selective synthetic protocols. The halogenation and cross-coupling of compounds like 2-Bromo-3,4,5,6-tetrafluorotoluene are central to their utility as synthetic intermediates.

Halogenation: Theoretical studies, such as those employing density functional theory (DFT), are providing valuable insights into the nature of halogen bonding. mdpi.com These studies help to elucidate the structural characteristics and interaction energies between halogens and aromatic systems, which is fundamental to understanding halogenation reactions. mdpi.com For instance, understanding the interplay of electrostatic and dispersion forces in halogen-benzene complexes can inform the design of more effective halogenation reagents and conditions. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Buchwald-Hartwig reactions, are workhorse transformations in modern organic synthesis. libretexts.org The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org For polyhalogenated arenes, achieving site-selective cross-coupling is a significant challenge due to the similar reactivities of the halogen substituents. acs.org

Future research will likely focus on the following:

Computational Modeling: Advanced computational methods will be employed to model reaction pathways, transition states, and intermediate structures with greater accuracy. This will allow for a more predictive understanding of reactivity and selectivity.

Kinetic Studies: Detailed kinetic analyses of halogenation and cross-coupling reactions will provide empirical data to validate and refine mechanistic hypotheses.

Spectroscopic Analysis: In-situ spectroscopic techniques will be instrumental in identifying and characterizing transient intermediates in catalytic cycles, offering a real-time window into the reaction mechanism.

Ligand and Additive Effects: A more profound understanding of how ligands, additives, and solvents influence the course of a reaction will enable the rational design of reaction conditions for achieving desired outcomes, including site-selectivity in polyhalogenated systems. acs.org

Novel Interdisciplinary Applications in Chemical Biology and Materials Science

The unique properties imparted by fluorine atoms make polyfluorinated aromatic compounds like this compound highly attractive for a range of interdisciplinary applications, particularly in chemical biology and materials science. numberanalytics.comdovepress.com

Chemical Biology: The introduction of fluorine into biologically active molecules can significantly enhance their properties. tandfonline.comnih.gov Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. tandfonline.comnih.govresearchgate.net This has led to the widespread use of fluorinated compounds in pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.com

The isotope ¹⁸F is a positron emitter, making it a valuable radiolabel for Positron Emission Tomography (PET) imaging, a highly sensitive technique used in diagnostics and drug development. tandfonline.comnih.gov The development of new methods for the efficient incorporation of ¹⁸F into molecules is an active area of research. nih.govfrontiersin.org

Materials Science: Fluorinated aromatics are key components in the synthesis of advanced materials with unique properties. numberanalytics.com Fluoropolymers, such as polytetrafluoroethylene (PTFE), derived from fluorinated monomers, are renowned for their high thermal stability and chemical resistance. numberanalytics.com Polyfluorinated compounds are also utilized in the creation of organic light-emitting diodes (OLEDs) for displays and lighting applications. numberanalytics.com The incorporation of fluorine can lower the energy levels of molecular orbitals, a property that is being exploited in the development of new electron-accepting organic materials. researchgate.net

Future directions in these interdisciplinary fields include:

Drug Discovery: Designing and synthesizing novel fluorinated molecules with enhanced therapeutic efficacy and improved pharmacokinetic profiles. nih.govnih.gov This includes exploring the use of less common fluorinated functional groups. nih.gov

Bioconjugation and Labeling: Developing new strategies for the site-specific incorporation of fluorinated probes into biomolecules for studying biological processes.

Advanced Polymers: Creating new fluorinated polymers with tailored properties for specific applications, such as high-performance membranes, coatings, and electronic components.

Organic Electronics: Designing and synthesizing novel polyfluorinated aromatic materials for use in transistors, solar cells, and other electronic devices.

| Application Area | Role of Fluorinated Aromatics | Future Research Directions |

| Chemical Biology (Pharmaceuticals) | Enhance metabolic stability, binding affinity, and pharmacokinetic properties of drugs. tandfonline.comnih.gov | Design of novel fluorinated drugs with improved efficacy and safety profiles. nih.govnih.gov |

| Chemical Biology (PET Imaging) | Incorporation of ¹⁸F for in vivo imaging. tandfonline.comnih.gov | Development of more efficient and rapid ¹⁸F-radiolabeling methods. nih.govfrontiersin.org |

| Materials Science (Fluoropolymers) | Monomers for polymers with high thermal stability and chemical resistance. numberanalytics.com | Creation of new fluoropolymers with tailored properties for advanced applications. |

| Materials Science (OLEDs) | Components in organic light-emitting diode materials. numberanalytics.com | Design of more efficient and stable fluorinated materials for next-generation displays. |

Advancements in Sustainable and Green Chemistry for Fluorine-Containing Compounds

The production of many fluorine-containing compounds has traditionally relied on processes that are energy-intensive and utilize hazardous reagents, such as hydrogen fluoride (B91410) (HF). ox.ac.ukscitechdaily.com Recognizing the environmental and safety concerns, a significant push is underway to develop more sustainable and greener methods for the synthesis of fluorochemicals.

A major breakthrough in this area is the development of mechanochemical processes that bypass the need for HF gas. ox.ac.ukborntoengineer.comscitechdaily.com Inspired by biomineralization, researchers have demonstrated that grinding fluorspar (CaF₂) with a phosphate (B84403) salt can generate a reactive fluorinating agent, dubbed "Fluoromix," which can be used to synthesize a wide range of fluorochemicals with high yields. ox.ac.ukborntoengineer.comox.ac.uk This method has the potential to significantly reduce the carbon footprint and improve the safety of the fluorochemical industry. ox.ac.ukscitechdaily.com

Another promising approach involves the use of oxalic acid to extract fluorine compounds from fluorspar under mild, room-temperature conditions. agchemigroup.eu This process is easily scalable and avoids the high temperatures and corrosive reagents associated with traditional methods. agchemigroup.eu

The principles of green chemistry are also being applied to the development of new fluorinating reagents. For example, novel quaternary ammonium-based fluorinating reagents have been synthesized that are less hygroscopic and more soluble in organic solvents, overcoming some of the practical limitations of traditional reagents like potassium fluoride. bioengineer.org

Future advancements in this area are expected to focus on:

Atom Economy: Developing reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the use of biomass and other renewable resources for the production of fluorochemicals. agchemigroup.eu

Catalyst Development: Designing highly efficient and recyclable catalysts for fluorination and cross-coupling reactions.

Alternative Solvents: Utilizing greener and less toxic solvents in synthetic processes.

Enzymatic Synthesis: Harnessing the power of enzymes, such as fluorinases, to perform selective fluorination reactions under mild conditions. nih.gov

The transition to a more sustainable fluorochemical industry is not only an environmental imperative but also a strategic one, as it can lead to more efficient, cost-effective, and resilient supply chains. ox.ac.ukagchemigroup.eu

Q & A

Q. What are the common synthetic routes for 2-Bromo-3,4,5,6-tetrafluorotoluene?

The synthesis typically involves halogenation and nucleophilic substitution. For example, 2-bromo-3,4,5,6-tetrafluoroaniline can react with cuprous 1-propanethiolate and Cs₂CO₃ in dry DMF at 120°C to form thioether derivatives, demonstrating the utility of bromine as a leaving group in aromatic substitution . Alternative routes may involve fluorination of brominated toluene precursors under controlled conditions, leveraging fluorine's electron-withdrawing effects to direct subsequent substitutions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Key methods include:

- ¹⁹F NMR and ¹H NMR : To resolve fluorine environments and confirm substitution patterns.

- Mass Spectrometry (MS) : For molecular weight verification (exact mass: ~271.96 Da) and isotopic patterns .

- X-ray Crystallography : To determine crystal structure and bond angles, particularly useful for resolving steric effects from fluorine and bromine .

Q. How should researchers ensure stability during storage and handling?

Store under inert gas (e.g., argon) at 0–6°C to prevent decomposition. Avoid exposure to moisture, heat (>50°C), or ignition sources due to potential exothermic decomposition. Safety protocols for structurally similar fluorinated bromoaromatics recommend using explosion-proof refrigerators and grounding equipment to mitigate electrostatic risks .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

The electron-withdrawing nature of fluorine directs electrophilic attacks to specific positions. Computational methods like Density Functional Theory (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. For instance, substituting bromine in this compound may favor para positions relative to fluorine, guided by steric and electronic factors . Experimental validation through kinetic studies (e.g., time-resolved NMR) is critical to confirm computational predictions .

Q. What mechanistic pathways govern radical formation from this compound?

Decomposition with pentyl nitrite generates aryl radicals via homolytic cleavage of the C-Br bond. Radical intermediates can be trapped using spin-trapping agents (e.g., TEMPO) and characterized via Electron Paramagnetic Resonance (EPR). This method is particularly relevant in polymerization or cross-coupling reactions requiring radical initiation .

Q. What are its applications in advanced material science?

The compound serves as a precursor for:

- Fluorinated polymers : Enhanced thermal stability and chemical resistance due to C-F bonds.

- Liquid crystals and OLEDs : Fluorine's electronegativity improves charge transport properties.

Similar derivatives, such as 3,5-Dibromo-2,6-difluorotoluene, are used in electronic device fabrication, suggesting analogous applications for this compound .

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies often arise from:

- Reagent purity : Ensure >98% purity for reactants (e.g., cuprous salts) to avoid side reactions .

- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity but may decompose at high temperatures.

- Catalyst loading : Optimize Cu(I) catalyst ratios to balance reaction rate and byproduct formation. Systematic DOE (Design of Experiments) approaches can isolate critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.